The 2-Propyl Substituent is Optimized for SREBP Inhibition Compared to Hydrogen and Matches the Potency of the Clinical Candidate Scaffold
In a head-to-head comparison within the fatostatin chemotype, the n-propyl substituent at the pyridine 2-position is critical for potent inhibition of sterol regulatory element-binding protein (SREBP) activation. The parent compound, which contains this 2-propylpyridin-4-yl group, inhibited SREBP activation in a reporter gene assay with an IC50 of 5.6 ± 2.9 μM [1]. In contrast, complete removal of the alkyl chain (analog 4b, R=H) resulted in a dramatic loss of activity (IC50 > 30 μM) [1]. The ethyl analog (4a, R=Et) displayed an IC50 of 6.8 ± 3.4 μM, which is not statistically superior [1]. This demonstrates the 2-n-propyl group is a minimal structural requirement for high potency and that further chain shortening or elimination is detrimental.
| Evidence Dimension | SREBP Activation Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Compound 1 (fatostatin, containing 2-propylpyridin-4-yl core): IC50 = 5.6 ± 2.9 μM |
| Comparator Or Baseline | Analog 4b (R=H): IC50 > 30 μM; Analog 4a (R=Et): IC50 = 6.8 ± 3.4 μM |
| Quantified Difference | n-Pr vs H: >5.4-fold decrease in potency. n-Pr vs Et: ~1.2-fold difference (not significant). |
| Conditions | SREBP-responsive reporter gene assay in CHO-K1 cells, n ≥ 3. |
Why This Matters
This evidence proves that the 2-n-propyl group is a pharmacophoric necessity for SREBP potency, making any building block lacking this exact group unfit for feeding into the established fatostatin SAR.
- [1] Kamisuki S, Mao Q, Abu-Elheiga L, et al. Synthesis and evaluation of diarylthiazole derivatives that inhibit activation of sterol regulatory element-binding proteins. J Med Chem. 2011;54(13):4923-4927. doi:10.1021/jm200304y View Source
